molecular formula C7H10ClF2NO2 B6608600 methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 2763777-54-2

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B6608600
CAS No.: 2763777-54-2
M. Wt: 213.61 g/mol
InChI Key: IXCULTGMQHMXLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorocyclopropanecarboxylic acid.

    Cyclization: The key step involves the cyclization of the difluorocyclopropane derivative to form the bicyclic structure.

    Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.

    Esterification: The carboxylate group is esterified to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
  • 3-(aminomethyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Uniqueness

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination provides it with distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCULTGMQHMXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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